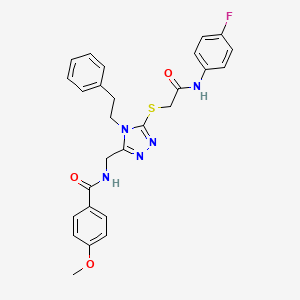

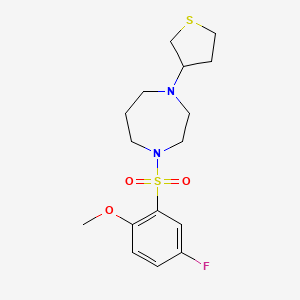

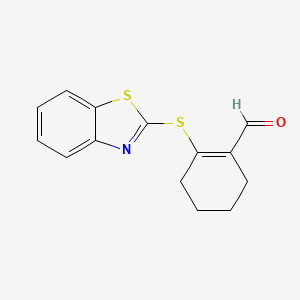

![molecular formula C21H22N2O B2888513 1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-58-8](/img/structure/B2888513.png)

1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines are a class of organic compounds with the formula C9H7N. They are characterized by a double-ring structure containing a benzene ring fused with a pyridine ring . Quinolines are important in the field of medicinal chemistry due to their presence in many pharmaceuticals .

Synthesis Analysis

There are several methods for synthesizing quinolines. For example, the Combes quinoline synthesis involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde . Another method involves the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst .Molecular Structure Analysis

The molecular structure of quinolines involves a benzene ring fused with a pyridine ring . This gives them unique chemical properties and reactivity.Chemical Reactions Analysis

Quinolines undergo various chemical reactions, including nucleophilic and electrophilic substitution . They can also participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis

Quinolines have unique physical and chemical properties due to their double-ring structure. For example, they have a characteristic fluorescence intensity, thermal stability, and lifetime profile .Applications De Recherche Scientifique

Polymorphic Modifications and Diuretic Properties

One study discusses polymorphic modifications of a compound closely related to the one , highlighting its strong diuretic properties and potential as a new hypertension remedy. Two polymorphic forms were identified, showing differences in molecular organization and crystal packing, which could influence its bioavailability and therapeutic efficacy (Shishkina et al., 2018).

Synthesis of Substituted Derivatives

Another study focuses on the synthesis of substituted pyrrolo[3,2-f]quinolines, illustrating a convenient route to obtain these compounds, which are important for developing novel therapeutic agents. This synthesis approach could be applied to the target compound for generating new derivatives with potential biological activities (Yamashkin et al., 1997).

Electronic Characterization in Solution and Solid State

Research into the electronic characterization of a similar dimethyl dihydropyrroloquinoline derivative reveals its unique color properties due to the electron-donating and withdrawing groups. This study could provide insights into designing derivatives of "1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline" with specific electronic and optical properties for potential applications in materials science or as molecular probes (Hirano et al., 2002).

Antiproliferative Activity of Quinoline Derivatives

The synthesis and evaluation of novel pyrrolo[3,2-f]quinoline derivatives as antiproliferative agents highlight the potential of these compounds in cancer research. The study provides a foundation for further investigation into the anticancer properties of "this compound" derivatives (Ferlin et al., 2001).

Synthesis and Cytotoxic Activity

Another study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the target compound, demonstrates the utility of these derivatives in developing new chemotherapeutic agents. Such research underlines the importance of structural modifications to enhance the biological activity of these compounds (Deady et al., 2003).

Orientations Futures

Quinolines continue to be an area of active research in medicinal chemistry due to their presence in many pharmaceuticals and their wide range of biological activities . Future research will likely focus on developing new synthetic methods and exploring new biological activities of quinoline derivatives .

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of quinazoline derivatives , which have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, including binding to active sites, inhibiting enzymatic activity, and disrupting cellular processes .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s quinazoline structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Given the wide range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-13-8-9-18(14(2)12-13)23-11-10-16-15(3)22-20-17(21(16)23)6-5-7-19(20)24-4/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSBWMGZHFBWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

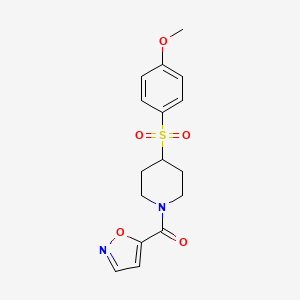

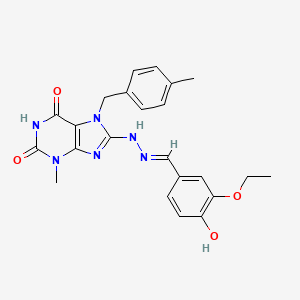

![tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride](/img/structure/B2888430.png)

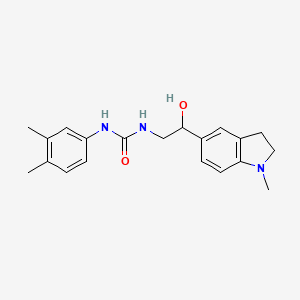

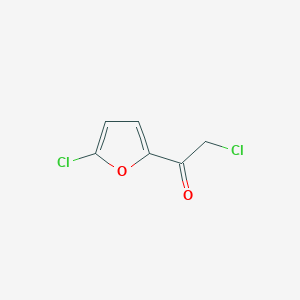

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)

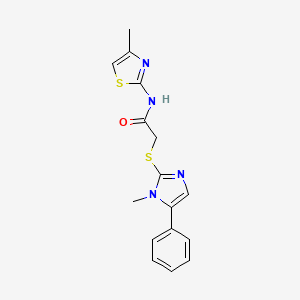

![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)

![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)

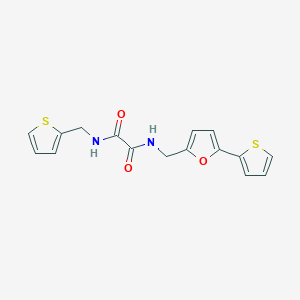

![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)